molecular formula C30H58N4O11S B1661821 O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol CAS No. 960132-48-3

O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol

Cat. No. B1661821
CAS RN: 960132-48-3
M. Wt: 682.9
InChI Key: UHIKHSATVJGWOI-YCVJPRETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol is a useful research compound. Its molecular formula is C30H58N4O11S and its molecular weight is 682.9. The purity is usually 95%.
BenchChem offers high-quality O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIKHSATVJGWOI-YCVJPRETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746292
Record name N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol

CAS RN

960132-48-3
Record name N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol
Reactant of Route 2
Reactant of Route 2
O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol
Reactant of Route 3
Reactant of Route 3
O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol
Reactant of Route 4
O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol
Reactant of Route 5
O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol
Reactant of Route 6
Reactant of Route 6
O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.